molecular formula C18H22IN B2539676 2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide CAS No. 1025707-61-2

2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide

Cat. No.: B2539676
CAS No.: 1025707-61-2
M. Wt: 379.285
InChI Key: QEDZWQHAJASGCY-RSGUCCNWSA-M
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Description

2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide is an organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the pyridinium ion and the tert-butyl group in its structure imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide typically involves the following steps:

    Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a Wittig reaction. This reaction involves the use of a phosphonium ylide and an aldehyde or ketone to form the ethenyl group.

    Substitution Reaction: The ethenyl intermediate is then subjected to a substitution reaction with 1-methylpyridinium iodide. This step typically requires the use of a strong base, such as sodium hydride, to facilitate the substitution.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or alkane.

Scientific Research Applications

2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide involves its interaction with specific molecular targets and pathways. The pyridinium ion can interact with biological membranes and proteins, affecting their function. The tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylpyridine: A compound with a similar pyridine structure but without the ethenyl group.

    1-Methylpyridinium Iodide: A simpler pyridinium salt without the ethenyl and tert-butyl groups.

    2-Styrylpyridine: A compound with a similar ethenyl group but lacking the tert-butyl group.

Uniqueness

2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide is unique due to the combination of the pyridinium ion, the ethenyl group, and the tert-butyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N.HI/c1-18(2,3)16-11-8-15(9-12-16)10-13-17-7-5-6-14-19(17)4;/h5-14H,1-4H3;1H/q+1;/p-1/b13-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDZWQHAJASGCY-RSGUCCNWSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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